molecular formula C26H26ClN7O3S B2495147 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione CAS No. 850914-87-3

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2495147
CAS No.: 850914-87-3
M. Wt: 552.05
InChI Key: MBKLKUIWTWMSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione is a purine-2,6-dione derivative with a complex substitution pattern. The compound features a benzoxazole moiety linked via a sulfanyl-ethyl chain at position 7 of the purine core and a 3-chlorophenyl-substituted piperazine group at position 6. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and heterocyclic coupling, as observed in analogous purine-based compounds .

Properties

CAS No.

850914-87-3

Molecular Formula

C26H26ClN7O3S

Molecular Weight

552.05

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H26ClN7O3S/c1-30-22-21(23(35)31(2)26(30)36)34(14-15-38-25-28-19-8-3-4-9-20(19)37-25)24(29-22)33-12-10-32(11-13-33)18-7-5-6-17(27)16-18/h3-9,16H,10-15H2,1-2H3

InChI Key

MBKLKUIWTWMSBR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Piperazine vs. Piperidine : The 3-chlorophenyl-piperazine group in the target compound may enhance solubility and receptor selectivity compared to alkylpiperidine derivatives .
  • Spirocyclic Systems : Compounds with spirocyclic frameworks (e.g., ) exhibit constrained conformational flexibility, which could reduce off-target interactions but limit metabolic stability.

Research Findings and Data Gaps

While direct pharmacological data for the target compound are sparse, inferences from structural analogs highlight:

  • Potential Applications: CNS disorders (e.g., Parkinson’s disease, anxiety) due to piperazine/chlorophenyl motifs .
  • Limitations: The absence of in vivo efficacy or toxicity data limits translational conclusions. Further studies should prioritize: Binding Assays: Comparative profiling against adenosine receptors (A1, A2A, A2B, A3). ADME Studies: Evaluating metabolic pathways (e.g., CYP450 interactions) and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.